molecular formula C19H23FN2O6S3 B7833492 4-(2-{[(3S4R)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE

4-(2-{[(3S4R)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE

Cat. No.: B7833492
M. Wt: 490.6 g/mol
InChI Key: PTJADZRCLHIMHH-OALUTQOASA-N
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Description

4-(2-{[(3S4R)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(3S4R)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydro-3-thienyl core, followed by the introduction of the sulfonyl group and the fluoro-methylphenyl moiety. The final step involves the coupling of the intermediate with benzenesulfonamide under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process parameters, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(3S4R)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-{[(3S4R)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as improved selectivity and potency.

Industry

In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(2-{[(3S4R)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-({(3S,4R)-4-[(4-chloro-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}amino)ethyl]benzenesulfonamide
  • 4-[2-({(3S,4R)-4-[(4-bromo-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}amino)ethyl]benzenesulfonamide
  • 4-[2-({(3S,4R)-4-[(4-iodo-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}amino)ethyl]benzenesulfonamide

Uniqueness

The uniqueness of 4-(2-{[(3S4R)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE lies in its specific substitution pattern and stereochemistry. The presence of the fluoro group and the specific configuration of the tetrahydro-3-thienyl core contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-[2-[[(3S,4R)-4-(4-fluoro-3-methylphenyl)sulfonyl-1,1-dioxothiolan-3-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O6S3/c1-13-10-16(6-7-17(13)20)30(25,26)19-12-29(23,24)11-18(19)22-9-8-14-2-4-15(5-3-14)31(21,27)28/h2-7,10,18-19,22H,8-9,11-12H2,1H3,(H2,21,27,28)/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJADZRCLHIMHH-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCC3=CC=C(C=C3)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCCC3=CC=C(C=C3)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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